N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide is a benzimidazole-based acetamide derivative characterized by a benzimidazole core linked to a phenylacetamide scaffold and a 4-(isopropylthio)phenyl substituent.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16(2)29-18-13-11-17(12-14-18)15-23(28)25-20-8-4-3-7-19(20)24-26-21-9-5-6-10-22(21)27-24/h3-14,16H,15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUBQVMIWHBPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the phenyl ring: The benzimidazole core can be further functionalized by introducing a phenyl ring through a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide involves multi-step reactions, typically starting from readily available precursors. For example, the compound can be synthesized through the reaction of benzimidazole derivatives with appropriate acetamide structures in the presence of coupling agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of several cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against human myeloid leukemia HL-60 cells and other cancer types, suggesting that this compound may share similar properties .
- Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially inhibiting their activity. Molecular docking studies have indicated that it may inhibit elastase, an enzyme linked to inflammatory processes .
Case Study 1: Anticancer Activity
In a study involving various benzimidazole derivatives, this compound was evaluated for its ability to reduce cell viability in lymphoma and leukemia cell lines. The results showed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity comparable to established anticancer agents .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HL-60 | 15 | Induction of apoptosis |
| P493 | 20 | Cell cycle arrest |
| SK-MEL-1 | 18 | Inhibition of proliferation |
Case Study 2: Inhibition of Enzymatic Activity
A molecular docking study assessed the binding affinity of this compound to elastase. The results indicated a strong interaction, suggesting potential therapeutic applications in managing inflammatory diseases where elastase plays a critical role .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The target compound’s structure shares core features with several synthesized benzimidazole-acetamide derivatives (Table 1). Key structural variations among analogs include:
- Substituents on the phenyl ring: Halogens (Cl, Br), nitro (-NO₂), methyl (-CH₃), and methoxy (-OCH₃) groups.
- Heterocyclic modifications : Inclusion of triazole, thiazole, or indole moieties.
- Functional groups on the acetamide : Sulfonamide, thioether (e.g., isopropylthio), or ester linkages.
Table 1. Structural and Physicochemical Comparison of Selected Benzimidazole Derivatives
*Calculated molecular weight based on formula.
Key Observations :
- Halogenated analogs (e.g., W5, W6, 15) exhibit higher molecular weights and melting points due to increased polarity and intermolecular interactions .
- Heterocyclic appendages (e.g., triazole in 25b, indole in 7d) expand π-π stacking and hydrogen-bonding capabilities, critical for target recognition .
Pharmacological Activities
Antimicrobial Activity
- Halogenated Derivatives : W5 (4-bromophenyl) and W7 (2-chlorophenyl) demonstrated moderate to strong activity against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging from 8–32 µg/mL .
- Indole-Benzimidazole Hybrids: Compound 7d exhibited superior activity against E. coli (MIC = 16 µg/mL) compared to non-hybrid analogs, likely due to enhanced membrane disruption via the indole moiety .
- Triazole Derivatives: 25b showed 67–68% quorum sensing inhibition in P. aeruginosa at 62.5–250 µM, suggesting a distinct mechanism targeting bacterial communication rather than direct bactericidal effects .
Anticancer Activity
- Nitro-Substituted Analogs : W6 (2-nitro-4-chlorophenyl) displayed IC₅₀ values of 12 µM against MCF-7 breast cancer cells, attributed to nitro group-mediated DNA intercalation and topoisomerase inhibition .
- Sulfonamide Derivatives : Compound 5a (sulfamoylphenyl) showed 80% inhibition of HeLa cells at 50 µM, possibly via tubulin polymerization disruption .
Antioxidant and Anti-Diabetic Activity
- Indole-Acetamide Hybrids (e.g., 6a-d): Scavenged 70–85% of DPPH radicals at 100 µM, outperforming ascorbic acid (65%) due to the radical-stabilizing indole ring .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (Cl, Br) enhance antimicrobial and anticancer potencies by increasing electrophilicity and target binding .
- Lipophilic Substituents : The isopropylthio group in the target compound may improve blood-brain barrier penetration compared to polar groups (e.g., -SO₂NH₂ in 5a) .
- Heterocyclic Hybridization : Triazole (25b) and indole (7d) hybrids exhibit dual mechanisms (e.g., quorum sensing inhibition and antioxidant activity), broadening therapeutic scope .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Benzimidazole derivatives typically exert their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : These compounds often inhibit various enzymes, including proteases and kinases, which play critical roles in cellular signaling and metabolism.
- Interaction with Cellular Receptors : They may bind to specific receptors, influencing cellular responses and pathways.
- Modulation of Gene Expression : Some benzimidazole derivatives can affect gene expression by interacting with transcription factors.
Therapeutic Potential
The therapeutic potential of this compound includes:
- Anticancer Activity : Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, making them potential candidates for treating infections.
- Anticonvulsant Effects : Certain compounds in this class have shown promise in reducing seizure activity in animal models.
Case Studies and Experimental Data
- Anticancer Activity :
- Antimicrobial Evaluation :
- Anticonvulsant Activity :
Summary of Biological Activities
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation to confirm target binding .
- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .
- Fluorescent probes : Design FITC-labeled analogs for confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
